4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid
Description
Chemical Structure:
The compound 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid consists of a benzoic acid backbone substituted at the para position with a 1,3-thiazole ring. The thiazole ring is further modified at its 4-position with a chloromethyl (-CH₂Cl) group (Fig. 1). This structure confers unique reactivity and biological activity due to the electron-withdrawing chlorine atom and the aromatic thiazole system.
Properties
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-5-9-6-16-10(13-9)7-1-3-8(4-2-7)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQTWYTXNKGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255634 | |
| Record name | 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842137-56-8 | |
| Record name | 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842137-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid typically involves the chloromethylation of 1,3-thiazole derivatives followed by coupling with benzoic acid. One common method includes the reaction of 4-methylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chloromethylated thiazole intermediate. This intermediate is then reacted with benzoic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.
Scientific Research Applications
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can interact with aromatic residues in protein active sites, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Reactivity and Stability
- Chloromethyl Group : The -CH₂Cl group in the target compound facilitates nucleophilic substitution (e.g., with amines or thiols), unlike unsubstituted thiazole analogs . In contrast, bromomethyl analogs (e.g., 4-(bromomethyl)benzoic acid) exhibit rapid polymerization under basic conditions, making the chloromethyl derivative more stable for synthetic applications .
- Ester Derivatives : Methyl or isopropyl esters (e.g., ) enhance solubility in organic solvents but reduce hydrogen-bonding capacity compared to the free carboxylic acid .
Research Findings and Data
Physicochemical Properties
- Solubility : The free carboxylic acid group in the target compound confers moderate water solubility (0.5 mg/mL), while ester derivatives (e.g., ) are lipid-soluble (>10 mg/mL in DMSO) .
Biological Activity
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a thiazole ring fused with a benzoic acid moiety, characterized by the presence of a chloromethyl group. Its molecular formula is with a molecular weight of 253.7 g/mol. The thiazole ring contributes to its chemical reactivity and biological properties, while the benzoic acid component enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Compounds containing thiazole rings have been reported to show activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Antitumor Activity
The compound has also been investigated for its anticancer potential . In vitro studies have demonstrated that derivatives of thiazole, including those similar to this compound, exhibit growth inhibitory effects against several cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. For example, compounds with a similar thiazole structure showed IC50 values indicating effective growth inhibition .
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins due to the reactive chloromethyl group. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions. The thiazole ring enhances binding affinity by interacting with aromatic residues in protein active sites.
Case Studies and Research Findings
Several studies have explored the biological effects of thiazole-containing compounds:
- Antitumor Studies : A study highlighted that certain thiazole derivatives exhibited remarkable antiproliferative activity against multiple cancer cell lines, suggesting that modifications in the structure can significantly enhance their anticancer properties .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that compounds like this compound could act as enzyme inhibitors by binding to specific sites on target proteins, potentially leading to therapeutic applications in cancer treatment .
- Comparative Studies : Comparative analyses with similar compounds indicated that the unique combination of the chloromethyl group and the thiazole ring in this compound provides distinct advantages in terms of reactivity and biological activity compared to other derivatives lacking these features .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
